molecular formula C10H13Cl2N B181233 2,4-Dichloro-N-isopropylbenzylamine CAS No. 46190-62-9

2,4-Dichloro-N-isopropylbenzylamine

Cat. No.: B181233
CAS No.: 46190-62-9
M. Wt: 218.12 g/mol
InChI Key: ZRTOSIHDTPDTMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-isopropylbenzylamine is a chemical compound with the molecular formula C10H13Cl2N . It is often used in the field of chemistry as an intermediate in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzylamine core with two chlorine atoms and an isopropyl group attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources .

Scientific Research Applications

Chemical Synthesis and Functionalization

2,4-Dichloro-N-isopropylbenzylamine and its derivatives have been utilized in various chemical synthesis processes. For instance, strategies for the selective functionalization of dichloropyridines have been explored, highlighting the optional site selectivity in functionalization processes. This is evident in the study of deprotonation exclusively at certain positions of dichloropyridine compounds, showcasing the intricate control in chemical synthesis (Marzi, Bigi, & Schlosser, 2001). Additionally, the synthesis and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation have been explored. The influence of electron-withdrawing and electron-donating groups on the reactivity of these systems has been studied, demonstrating their utility in improving direct amide formation under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).

Pharmaceutical and Antibacterial Applications

Derivatives of this compound have also been investigated for their potential pharmaceutical and antibacterial properties. For instance, novel N-(Dibenzylcarbamothioyl)benzamide derivatives were synthesized and screened for their in vitro antibacterial activity. The antibacterial activities were related to the molecular descriptors determined by the computational method of density functional theory (DFT), showcasing the compound's potential in antibacterial applications (Misral, Sapari, Rahman, Ibrahim, Yamin, & Hasbullah, 2018).

Chemical Degradation Studies

The compound and its related derivatives have been a subject of study in the context of chemical degradation processes. For instance, the degradation of 2,4-dichlorophenoxyacetic acid in various plants after application has been analyzed to understand the metabolic pathways and transformation processes involved, providing insights into environmental and agricultural implications of using such compounds (Hamburg, Puvanesarajah, Burnett, Barnekow, Premkumar, & Smith, 2001).

Chemical Vapor Deposition Processes

The compound's derivatives have been studied for their relevance in chemical vapor deposition (CVD) processes. Research involving magnesocene adducts of alkylamines, including N-isopropylbenzylamine, has shed light on the intramolecular and intermolecular hydrogen bonding relevant to the path by which cyclopentadiene is eliminated from metal cyclopentadienyl CVD source compounds during film growth (Xia, Heeg, & Winter, 2002).

Safety and Hazards

While specific safety data for 2,4-Dichloro-N-isopropylbenzylamine is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, and using personal protective equipment .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTOSIHDTPDTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196755
Record name 2,4-Dichloro-N-isopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46190-62-9
Record name 2,4-Dichloro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46190-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-isopropylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046190629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-N-isopropylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-N-isopropylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.128
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Record name 2,4-DICHLORO-N-ISOPROPYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
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